molecular formula C19H18N2O3 B2574694 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide CAS No. 851411-13-7

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide

Cat. No.: B2574694
CAS No.: 851411-13-7
M. Wt: 322.364
InChI Key: UONLIUUPUHVDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide (CAS 851411-13-7) is a chemical compound with a molecular formula of C19H18N2O3 and a molecular weight of 322.36 g/mol . This derivative features a chromeno[4,3-b]pyridine core, a heterocyclic framework of significant interest in medicinal chemistry due to its potential bioactivity . The core structure is substituted with a methyl group at position 4 and an oxo group at position 5, while the 2-position is functionalized with a cyclopentanecarboxamide moiety . Chromeno-pyridine derivatives like this one are often explored as key building blocks in organic synthesis and drug discovery, serving as privileged structures for developing novel therapeutic agents . The compound's properties, including a calculated XlogP of 3.4, suggest moderate lipophilicity, which can influence its bioavailability and interaction with biological targets . This compound is representative of a broader class of chromenopyridine compounds that are actively investigated for their potential research applications in various biological and chemical fields . Researchers utilize this product as a standard or intermediate in the synthesis of more complex molecules for pharmacological and biochemical screening. The structural motif is commonly seen in compounds studied for their interaction with specific molecular targets and pathways, though the precise mechanism of action for this specific analog is subject to ongoing research . As with all compounds in this class, it is supplied for laboratory research purposes only. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-10-15(21-18(22)12-6-2-3-7-12)20-17-13-8-4-5-9-14(13)24-19(23)16(11)17/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLIUUPUHVDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide can be achieved through a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. The use of less-toxic and environmentally compatible materials is emphasized to reduce the amount of toxic wastes and byproducts .

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromenopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit bacterial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chromeno[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Below, we compare N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide with its closest structural analog, 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (ChemDiv ID: C319-0202), based on available evidence.

Structural and Functional Differences

Parameter This compound 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
Substituent at Position 2 Cyclopentanecarboxamide Dibutylamino acetamide
Molecular Weight ~367.4 g/mol (estimated) ~439.5 g/mol (calculated)
Hydrogen-Bond Donors 2 (amide NH and pyridone O) 1 (amide NH)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity due to dibutylamino group)
Solubility Likely moderate (cyclopentane may reduce aqueous solubility) Lower aqueous solubility (lipophilic dibutyl chain dominates)

The cyclopentanecarboxamide group in the target compound provides a rigid, conformationally restricted moiety compared to the flexible dibutylamino acetamide in C319-0202. This rigidity may enhance selectivity for certain targets but could reduce cell permeability. In contrast, the dibutylamino group in C319-0202 introduces strong lipophilicity, which may improve membrane penetration but increase metabolic instability .

Pharmacological and Practical Considerations

  • Screening Availability: C319-0202 is available in pre-dosed formats (e.g., 96-tube racks at 10 mM concentration), suggesting its use in high-throughput screening campaigns. No such data are available for the cyclopentanecarboxamide derivative, indicating it may be less characterized in practical assays .
  • Synthetic Accessibility: The cyclopentanecarboxamide derivative requires cyclopentane carbonyl chloride for synthesis, which may pose challenges in regioselective coupling. C319-0202’s dibutylamino acetamide moiety is simpler to synthesize but introduces stereochemical variability.

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide is a novel heterocyclic compound belonging to the chromenopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article presents a comprehensive review of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3. Its structure features a chromeno[4,3-b]pyridine core fused with a cyclopentanecarboxamide moiety, which contributes to its unique chemical properties.

Biological Activities

1. Anticancer Activity:
Research indicates that derivatives of chromenopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines, including breast and lung cancer cells. In vitro cytotoxicity assays demonstrated that certain derivatives possess IC50 values indicating potent activity against these cell lines .

2. Antioxidant Activity:
The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. These studies revealed that the compound exhibits significant radical scavenging abilities, suggesting its potential as an antioxidant agent .

3. Anti-inflammatory Effects:
The compound may also modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. Preliminary studies suggest that it could inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

The biological activity of this compound is attributed to its ability to bind to various molecular targets. This interaction can lead to the inhibition or activation of specific enzymes and receptors involved in critical biological processes. For example, its anticancer effects may be mediated through the inhibition of cell proliferation pathways and induction of apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerIC50 against A549 & MCF-7IC50 = 22.09 µg/mL (A549)
IC50 = 6.40 µg/mL (MCF-7)
AntioxidantDPPH ScavengingIC50 = 38.22 µM
Total Antioxidant Capacity (TAC)Significant activity
Anti-inflammatoryCytokine Inhibition AssayReduced levels observed

Case Studies

Case Study 1: Cytotoxicity Evaluation
A series of chromenopyridine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study found that this compound exhibited promising cytotoxicity with low IC50 values against both A549 and MCF-7 cells, indicating strong potential as an anticancer agent .

Case Study 2: Antioxidant Properties
In another study focusing on antioxidant activity, various derivatives were analyzed for their ability to scavenge free radicals. The results indicated that this compound showed superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Q & A

Q. Methodological Answer :

  • Key Steps :
    • Use catalytic p-toluenesulfonic acid to facilitate cyclocondensation of chromenone precursors with thiourea derivatives, as demonstrated in chromeno-pyrimidine syntheses .
    • Optimize reaction temperatures (e.g., 80–100°C in ethanol) and solvent systems (e.g., dichloromethane or DMF) to minimize side reactions .
    • Introduce protecting groups (e.g., Boc) for amine functionalities to prevent undesired side reactions during coupling steps .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

What advanced spectroscopic techniques are essential for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl, oxo, and cyclopentane groups). Coupling patterns in aromatic regions (δ 6.5–8.5 ppm) confirm the chromeno-pyridine scaffold .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ± 0.001 Da) to confirm stoichiometry .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, if applicable .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Methodological Answer :

  • Primary Screening :
    • Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarities to thieno-pyridine derivatives with reported kinase activity .
    • Conduct cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) with IC50_{50} determination .
  • Secondary Assays :
    • Assess apoptosis induction via flow cytometry (Annexin V/PI staining) .
    • Validate target engagement using Western blotting for downstream markers (e.g., phosphorylated ERK) .

What computational strategies are recommended to predict binding interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
    • Prioritize residues (e.g., hinge-region lysine) for hydrogen bonding with the carboxamide group .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

How can contradictory data in biological activity studies be systematically resolved?

Q. Methodological Answer :

  • Troubleshooting Steps :
    • Verify compound purity (>95% via HPLC) to rule out impurities affecting results .
    • Replicate assays across multiple cell lines or enzymatic systems to identify context-dependent activity .
    • Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to assess bioavailability discrepancies .

What methodologies are suitable for establishing structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodological Answer :

  • SAR Design :
    • Synthesize analogs with modified substituents (e.g., halogenation at the 4-methyl position or cyclopentane ring expansion) .
    • Evaluate changes in logP (via shake-flask method) to correlate hydrophobicity with membrane permeability .
  • Data Analysis :
    • Use 3D-QSAR models (e.g., CoMFA) to map steric/electrostatic contributions to activity .

What in vivo models are appropriate for preclinical evaluation of efficacy and toxicity?

Q. Methodological Answer :

  • Efficacy Models :
    • Employ xenograft models (e.g., subcutaneous tumor implants in nude mice) with biweekly dosing (10–50 mg/kg) .
  • Toxicity Profiling :
    • Conduct acute toxicity studies (OECD Guideline 423) to determine LD50_{50} .
    • Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

How can researchers identify off-target interactions or secondary pharmacological effects?

Q. Methodological Answer :

  • Proteomic Approaches :
    • Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • High-Throughput Screening :
    • Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels) to assess selectivity .

What strategies improve metabolic stability for in vivo applications?

Q. Methodological Answer :

  • Structural Modifications :
    • Replace labile groups (e.g., ester-to-amide substitutions) to reduce hepatic clearance .
  • In Vitro Testing :
    • Incubate with human liver microsomes (HLM) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots via LC-MS metabolite profiling .

How can researchers address formulation challenges related to poor aqueous solubility?

Q. Methodological Answer :

  • Formulation Strategies :
    • Prepare salt forms (e.g., hydrochloride) or use co-solvents (e.g., PEG 400) for in vivo dosing .
    • Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability .
  • Solubility Testing :
    • Use shake-flask method with UV-Vis quantification at physiologically relevant pH (1.2–6.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.